N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyacetamide
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Overview
Description
“N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyacetamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidine derivatives are important synthetic fragments for designing drugs .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The compound contains a piperidine ring, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains phenyl and phenoxy groups, which are common structures in organic chemistry.Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions can lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Allosteric Modifiers of Hemoglobin
The research by Randad et al. (1991) focuses on the synthesis and testing of compounds related to N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyacetamide for their ability to decrease the oxygen affinity of human hemoglobin A. These compounds are strong allosteric effectors of hemoglobin, suggesting their potential in clinical or biological areas that require reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, and substitutes (Randad et al., 1991).
Oxazolidinone Antibacterial Agents
Zurenko et al. (1996) studied novel oxazolidinone analogs, structurally similar to N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyacetamide, for their antibacterial activities. These compounds demonstrated effectiveness against a variety of clinically important human pathogens without inducing rapid resistance development, indicating their potential as new antibacterial agents (Zurenko et al., 1996).
Met Kinase Inhibitor for Cancer Therapy
Schroeder et al. (2009) discovered potent and selective Met kinase inhibitors, which are structurally related to N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyacetamide. These compounds showed promising results in inhibiting tumor growth in vivo, making them candidates for phase I clinical trials for cancer therapy (Schroeder et al., 2009).
Chemoselective Acetylation for Antimalarial Drugs
Magadum and Yadav (2018) utilized chemoselective acetylation of 2-aminophenol, a process relevant to the synthesis of compounds like N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-phenoxyacetamide, to produce intermediates for the natural synthesis of antimalarial drugs. This illustrates the compound's relevance in the development of antimalarial medication (Magadum & Yadav, 2018).
Future Directions
Piperidine derivatives are a significant area of research in the pharmaceutical industry, with more than 7000 piperidine-related papers published in the last five years . The development of new synthesis methods and the discovery of new biological applications are important future directions in this field .
properties
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15-10-11-16(13-18(15)22-12-6-5-9-20(22)24)21-19(23)14-25-17-7-3-2-4-8-17/h2-4,7-8,10-11,13H,5-6,9,12,14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTGNZWBRKSEGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide |
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